Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, an iodopropyl chain, and a piperidine ring, making it a versatile molecule in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Iodopropyl Group: The iodopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an iodide ion.
Formation of Benzyl Ester: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
- Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate
- Benzyl 2-(3-bromopropyl)piperidine-1-carboxylate
- Benzyl 2-(3-fluoropropyl)piperidine-1-carboxylate
Comparison:
- Uniqueness: Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs .
- Reactivity: The iodopropyl group is more reactive in nucleophilic substitution reactions compared to chloro, bromo, and fluoro groups, making it a valuable intermediate in organic synthesis .
- Biological Activity: The iodopropyl derivative may exhibit different binding affinities and biological activities due to the larger atomic radius and polarizability of iodine .
Properties
Molecular Formula |
C16H22INO2 |
---|---|
Molecular Weight |
387.26 g/mol |
IUPAC Name |
benzyl 2-(3-iodopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22INO2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI Key |
NIWZGKYELIWHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCI)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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